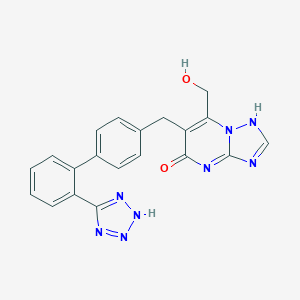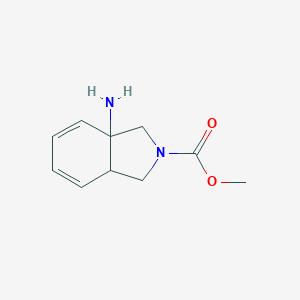
methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been reported to exhibit fluorescent properties, which make it useful for imaging applications.
Biochemical and Physiological Effects:
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to exhibit fluorescent properties, which make it useful for imaging applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize using various methods and has been reported to exhibit antitumor activity and fluorescent properties. However, it also has limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate. One potential direction is to further investigate its mechanism of action and its potential use as an anticancer agent. Another potential direction is to explore its potential use as a fluorescent probe for imaging applications. Additionally, it may be possible to modify its structure to improve its solubility in water and other solvents, which could increase its usefulness in lab experiments.
Métodos De Síntesis
The synthesis of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-oxo-2,3-dihydro-1H-isoindole-7-carboxylic acid with methylamine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2-chloro-2,3-dihydro-1H-isoindole-7-carboxylic acid with methylamine in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, it has been studied for its potential use as a ligand in catalysis.
Propiedades
Número CAS |
177473-19-7 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-14-9(13)12-6-8-4-2-3-5-10(8,11)7-12/h2-5,8H,6-7,11H2,1H3 |
Clave InChI |
AIQHZJXQNRLNAT-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CC2C=CC=CC2(C1)N |
SMILES canónico |
COC(=O)N1CC2C=CC=CC2(C1)N |
Sinónimos |
2H-Isoindole-2-carboxylicacid,3a-amino-1,3,3a,7a-tetrahydro-,methylester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




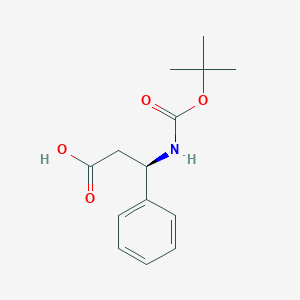
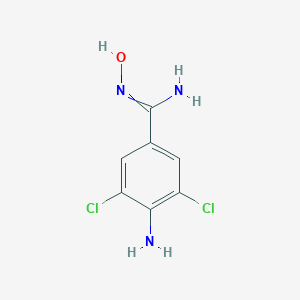

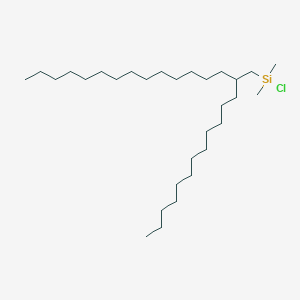
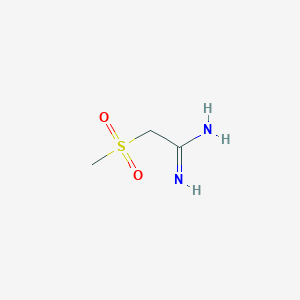
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
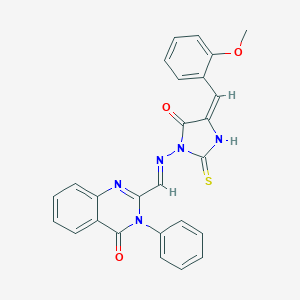
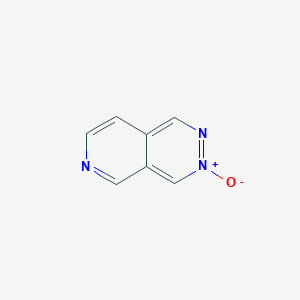
![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)
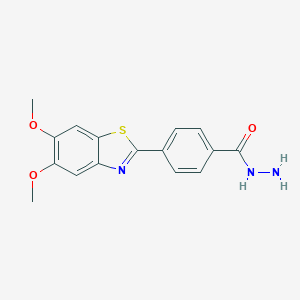
![3H-Imidazo[4,5-b]pyridin-3-ol](/img/structure/B64574.png)
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
